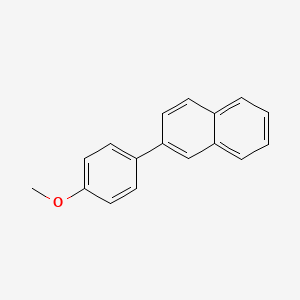

2-(4-Methoxyphenyl)naphthalene

描述

2-(4-Methoxyphenyl)naphthalene is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Applications

Building Block for Organic Synthesis

- 2-(4-Methoxyphenyl)naphthalene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the formation of novel compounds with enhanced properties.

Photoinitiators in Polymer Chemistry

- Recent studies have highlighted its role in photopolymerization processes. It has been utilized as a sensitizer in systems involving diaryliodonium salts, demonstrating effective initiation of cationic polymerization reactions. This application is particularly relevant in the production of advanced materials like organic semiconductors and light-emitting diodes (LEDs) .

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, compounds derived from this naphthalene structure have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Nrf2 Activation

- The compound has been studied for its ability to activate the Nrf2 transcription factor, which plays a crucial role in cellular defense against oxidative stress. This activation could provide therapeutic benefits in inflammatory diseases and conditions related to oxidative damage .

Medical Applications

Therapeutic Agent Development

- The potential use of this compound as a therapeutic agent is under investigation. Its biological activity suggests it could be developed into drugs targeting specific diseases, particularly those related to oxidative stress and inflammation .

Case Study: Naphthalene Poisoning

- A notable case involved a patient who ingested mothballs containing naphthalene, leading to severe hemolysis and methemoglobinemia. The management of this case included supportive care and the administration of methylene blue, highlighting the clinical significance of naphthalene derivatives in toxicology .

Industrial Applications

Advanced Material Development

- In industrial contexts, this compound is being explored for its utility in developing advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Essential for creating complex organic molecules |

| Polymer Chemistry | Photoinitiator in polymerization | Effective in initiating cationic polymerization |

| Biology | Antimicrobial and anticancer research | Exhibits significant activity against cancer cells |

| Medical | Potential therapeutic agent | Investigated for treating oxidative stress diseases |

| Industrial | Development of advanced materials | Useful in OLEDs and electronic devices |

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the naphthalene ring toward electrophilic substitution, directing incoming electrophiles to specific positions.

Nitration

-

Product : Nitration occurs predominantly at the 6-position of the naphthalene ring due to para-directing effects of the methoxy group (Figure 1).

Halogenation

-

Bromination :

-

Iodination :

Oxidation Reactions

The naphthalene core undergoes selective oxidation under controlled conditions.

Formation of Quinones

-

Product : 2-(4-Methoxyphenyl)-1,4-naphthoquinone (Figure 2).

Side-Chain Oxidation

-

Product : Oxidation of the methoxy group to a carbonyl yields 2-(4-carboxyphenyl)naphthalene .

Catalytic Hydrogenation

-

Product : Partial reduction yields 2-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalene (Figure 3).

Birch Reduction

-

Product : 2-(4-Methoxyphenyl)-1,4-dihydronaphthalene.

Demethylation

Alkylation

-

Product : 2-(4-Methoxyphenyl)-1-methoxynaphthalene.

Suzuki-Miyaura Coupling

-

Product : 2-(4-Methoxyphenyl)-1-(4-fluorophenyl)naphthalene.

Sonogashira Coupling

-

Product : 2-(4-Methoxyphenyl)-1-(phenylethynyl)naphthalene.

[4+2] Cycloaddition

-

Product : Diels-Alder adduct with maleic anhydride.

Comparative Reactivity Table

Mechanistic Insights

-

EAS Directing Effects : The 4-methoxyphenyl group directs electrophiles to the 6- and 8-positions via resonance and inductive effects .

-

Steric Considerations : Bulkier electrophiles (e.g., tert-butyl) favor substitution at less hindered positions (e.g., 8-position) .

-

Reduction Selectivity : Catalytic hydrogenation preferentially saturates the naphthalene ring over the methoxyphenyl group due to conjugation stability .

属性

CAS 编号 |

59115-45-6 |

|---|---|

分子式 |

C17H14O |

分子量 |

234.29 g/mol |

IUPAC 名称 |

2-(4-methoxyphenyl)naphthalene |

InChI |

InChI=1S/C17H14O/c1-18-17-10-8-14(9-11-17)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3 |

InChI 键 |

HMJIYPQPQDOHRP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |

规范 SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。